2-Amino-N-(sec-butyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(sec-butyl)acetamide hydrochloride is an organic compound with the molecular formula C6H15ClN2O . It is used in research and has a molecular weight of 166.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact linear structure formula is not provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.65 . Other specific properties such as boiling point are not provided in the search results .Scientific Research Applications
Inhibitory Activity on Detrusor Contraction
- A study by Take et al. (1992) synthesized a series of N-(4-amino-2-butynyl)acetamides, which included compounds similar to 2-Amino-N-(sec-butyl)acetamide hydrochloride. These compounds demonstrated inhibitory activity on detrusor contraction, suggesting potential applications in the treatment of overactive detrusor (Take et al., 1992).
Metabolism in Human and Rat Liver Microsomes
- Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally related to this compound, in human and rat liver microsomes. This study provides insights into how similar compounds are metabolized in the liver, potentially informing drug development and toxicity studies (Coleman et al., 2000).
Synthesis of Antimalarial Drugs
- A 2018 study by Magadum and Yadav discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This research highlights the role of similar acetamide compounds in synthesizing vital medications (Magadum & Yadav, 2018).
Development of New Medications
- A study focused on the synthesis of Dronedarone Hydrochloride by Feilong (2011) involved the use of a compound structurally related to this compound. This research contributes to the development of new pharmaceutical compounds (Feilong, 2011).
Deprotection of Secondary Acetamides
- Research by Koenig et al. (2009) explored a method for deprotecting secondary acetamides, a category that includes compounds like this compound. This method could be crucial in various synthetic chemistry applications (Koenig et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-butan-2-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-5(2)8-6(9)4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPMKVWIJNEFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-14-6 | |
Record name | Acetamide, 2-amino-N-(1-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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